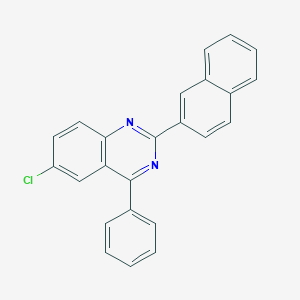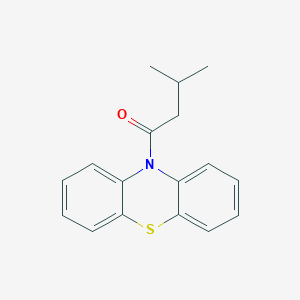![molecular formula C9H19N3O B15159337 Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- CAS No. 652154-40-0](/img/structure/B15159337.png)
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is a chemical compound with the molecular formula C9H19N3O. It is also known by other names such as tert-Butylurea and N-tert-Butylurea . This compound is characterized by its unique structure, which includes a urea moiety substituted with a tert-butyl group and a trimethyl group. It is commonly used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- typically involves the reaction of tert-butylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then reacted with trimethylamine to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
Dimethylurea: A urea derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
Urea, [[(1,1-dimethylethyl)imino]methyl]trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its tert-butyl and trimethyl groups provide steric hindrance, affecting its interactions with other molecules and making it a valuable reagent in selective chemical transformations .
特性
CAS番号 |
652154-40-0 |
|---|---|
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC名 |
1-(tert-butyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)10-7-12(6)8(13)11(4)5/h7H,1-6H3 |
InChIキー |
LCAMCMSYXONNDS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=CN(C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



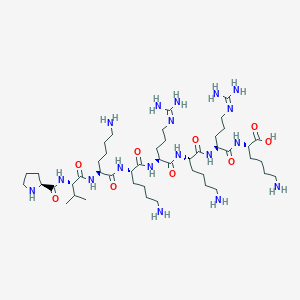
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
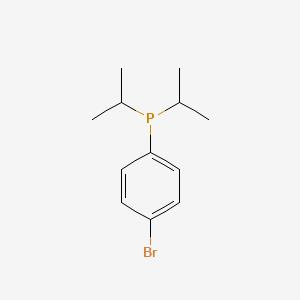
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
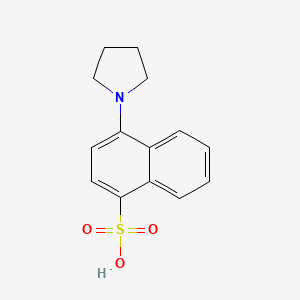
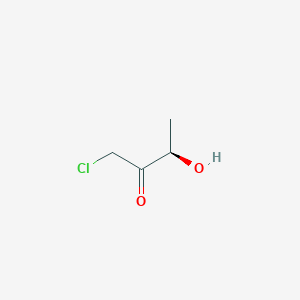
![2-{[10-(Thiophen-3-YL)decyl]oxy}oxane](/img/structure/B15159309.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
